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Compound of Interest

Compound Name: 2-Bromogquinoline

Cat. No.: B184079

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoline is a halogenated heterocyclic aromatic compound that serves as a versatile
building block in organic synthesis and medicinal chemistry. Its unique electronic properties and
reactivity make it a valuable precursor for the synthesis of a wide range of functionalized
quinoline derivatives. This technical guide provides a comprehensive overview of the chemical
properties, structure, and synthetic methodologies of 2-Bromoquinoline, with a special focus
on its applications in drug discovery and development.

Chemical and Physical Properties

2-Bromoquinoline is a white to light yellow crystalline solid at room temperature.[1][2] It is
soluble in methanol and other organic solvents.[3] The key physicochemical properties of 2-
Bromogquinoline are summarized in the table below.
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Property Value Reference(s)
Molecular Formula CoHeBrN [3114]
Molecular Weight 208.05 g/mol [3114]
Melting Point 48-49 °C [3]
Boiling Point 115 °C at 0.3 mmHg [3114]
Density 1.564 g/cm3 [3]
Appearance White to light yellow crystalline 5]
powder

Solubility Soluble in Methanol [3]
pKa 0.58 £+ 0.40 (Predicted) [3]
Amax 319 nm (in EtOH) [4]
CAS Number 2005-43-8 [3]

Molecular Structure

The structure of 2-Bromogquinoline consists of a quinoline ring system with a bromine atom
substituted at the 2-position. The quinoline core is a bicyclic aromatic heterocycle composed of
a benzene ring fused to a pyridine ring.

Identifier Value Reference(s)

IUPAC Name 2-bromoquinoline [6]
C1=CC=C2C(=C1)C=CC(=N2)

SMILES [6]

Br

INChl=1S/C9H6BrN/c10-9-6-5-
InChl (6]
7-3-1-2-4-8(7)11-9/h1-6H

QKIAZPHKNWSXDF-
InChlKey [6]
UHFFFAOYSA-N
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While specific crystallographic data providing precise bond lengths and angles for 2-
Bromogquinoline is not readily available in the searched literature, the structure is well-
established through spectroscopic methods.

Spectroscopic Data

The structural characterization of 2-Bromoquinoline is supported by various spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS).

'H NMR Spectroscopy

The *H NMR spectrum of 2-Bromoquinoline in CDCIs typically shows signals in the aromatic
region. A representative set of reported chemical shifts is: 4 7.51 (1H, d, J = 8.4 Hz), 7.51-8.20
(4H, m), 7.98 (1H, d, J = 8.4 Hz).[4][7]

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon framework of the molecule.
Based on general knowledge of quinoline systems and substituent effects, the approximate
chemical shifts for the carbon atoms in 2-Bromoquinoline can be predicted, though specific
experimental data with assignments was not found in the initial search. Aromatic carbons
typically resonate in the range of 120-150 ppm. The carbon atom bearing the bromine (C2)
would be expected to be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromoquinoline exhibits characteristic absorption bands corresponding
to the vibrations of its functional groups. Key expected vibrational modes include C-H
stretching of the aromatic rings, C=C and C=N stretching vibrations of the quinoline core, and
the C-Br stretching frequency.[6]

Mass Spectrometry

The mass spectrum of 2-Bromoquinoline is characterized by the presence of a molecular ion
peak and distinct isotopic patterns due to the presence of bromine. Bromine has two major
isotopes, 7°Br and 81Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]* and
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[M+2]*) of almost equal intensity at m/z 207 and 209. The fragmentation pattern would involve
the loss of the bromine atom and fragmentation of the quinoline ring.

Experimental Protocols
Synthesis of 2-Bromoquinoline

Several synthetic routes to 2-Bromoquinoline have been reported. Two common methods are
detailed below.

Method 1: From Quinaldic Acid
This method involves the decarboxylative bromination of quinaldic acid.[7][8]

o Materials: Quinaldic acid, sodium carbonate, sodium bromide, tert-butyl hypochlorite,
dichloromethane.

e Procedure:

o In a Schlenk flask, combine quinaldic acid, sodium carbonate, sodium bromide, and tert-
butyl hypochlorite in dichloromethane.[8]

o Heat the reaction mixture in an oil bath at 60 °C for 20 hours.[8]
o After the reaction is complete, remove the solvent under reduced pressure.[8]

o Purify the residue by silica gel column chromatography using a mixture of petroleum ether
and ethyl acetate as the eluent to afford 2-bromoquinoline.[8]

Method 2: From 1-methylquinolin-2(1H)-one

This procedure utilizes a brominating agent to convert the quinolone to 2-bromoquinoline.[4]

[7]

o Materials: 1-methylquinolin-2(1H)-one, triphenylphosphine, dibromoisocyanuric acid,
dichloromethane, triethylamine, hexane, ethyl acetate.

e Procedure:
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o In a round-bottom flask under a nitrogen atmosphere, sequentially add triphenylphosphine
and dibromoisocyanuric acid.[4][7]

o Heat the mixture to 115 °C and maintain this temperature for 10 minutes.[4][7]

o Add 1-methylquinolin-2(1H)-one to the reaction system and increase the temperature to
160-170 °C for 16 hours.[4][7]

o After completion, dissolve the reaction mixture in dichloromethane and neutralize with
triethylamine.[4][7]

o Purify the product by silica gel column chromatography with a hexane-ethyl acetate (6:1,
v/v) eluent to obtain 2-bromoquinoline.[4][7]

Typical Reactions of 2-Bromoquinoline

2-Bromoquinoline is a key intermediate in various cross-coupling reactions, which are
fundamental in the synthesis of complex organic molecules for drug discovery.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction forms a new carbon-carbon bond between 2-
bromoquinoline and an organoboron compound.

e General Protocol:

o To a reaction vessel, add 2-bromoquinoline, a boronic acid or ester, a palladium catalyst
(e.g., Pd(PPhs)a or Pd(OAc):2 with a ligand), and a base (e.g., K2COs, Cs2CO3).

o Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF).

o Degas the mixture and heat under an inert atmosphere until the starting material is
consumed (monitored by TLC or GC).

o After cooling, perform an aqueous workup and extract the product with an organic solvent.

o Purify the product by column chromatography.
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Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and 2-bromoquinoline
serves as a crucial starting material for the synthesis of various biologically active compounds.
[1] Quinoline derivatives have demonstrated a wide range of pharmacological activities,
including antibacterial, antimalarial, and anticancer properties.[5]

Anticancer Activity and Mechanism of Action

Derivatives of bromoquinolines have shown promise as anticancer agents.[9] The proposed
mechanisms of action often involve the induction of apoptosis (programmed cell death) and the
inhibition of key enzymes involved in cell proliferation, such as topoisomerases.

Induction of Apoptosis

Quinoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and
extrinsic (death receptor) pathways. This involves the activation of caspases, a family of
proteases that execute the apoptotic process.

Caption: Apoptosis signaling pathway induced by 2-Bromoquinoline derivatives.
Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA
replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell
death in rapidly dividing cancer cells. Certain bromoquinoline derivatives have been identified
as inhibitors of topoisomerase 1.[9]

Mandatory Visualizations

Synthesis Workflow of 2-Bromoquinoline from Quinaldic
Acid
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Caption: Experimental workflow for the synthesis of 2-Bromoquinoline.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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